molecular formula C23H24FN3O2 B2763930 4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide CAS No. 1798037-40-7

4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2763930
CAS No.: 1798037-40-7
M. Wt: 393.462
InChI Key: KXCYHJGUTGVDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide , also referred to as compound 32 , is a pyrrole derivative with significant biological activity, particularly in the context of drug-resistant tuberculosis. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C23H24FN3O2
  • Molecular Weight : 393.5 g/mol
  • CAS Number : 1798037-40-7

Synthesis and Structural Characteristics

The synthesis of this compound is guided by structure-activity relationship studies that optimize its activity against specific biological targets. The presence of the fluorophenyl and methoxypiperidinyl groups is crucial for enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have shown that compound 32 exhibits potent antibacterial properties, particularly against drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for this compound are reported to be less than 0.016 μg/mL, indicating strong efficacy against resistant strains .

The mechanism of action involves inhibition of the MmpL3 protein, which is essential for mycolic acid transport in M. tuberculosis. By targeting this protein, compound 32 disrupts the synthesis of the bacterial cell wall, leading to cell death. This was confirmed through metabolic labeling assays using [14C] acetate, demonstrating its effect on mycolic acid biosynthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Pyrrole Ring : Electron-withdrawing groups enhance activity.
  • Piperidine Moiety : The methoxy group on the piperidine ring significantly contributes to the compound's potency and stability.
  • Hydrophobic Interactions : The presence of hydrophobic interactions in the binding sites is crucial for maintaining effective binding affinity .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of compound 32 using various cell lines. The results indicate low cytotoxicity with an IC50 greater than 64 μg/mL, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrrole derivatives in treating bacterial infections:

  • Study on Drug Resistance : A study focused on the efficacy of compound 32 against drug-resistant M. tuberculosis showed promising results, making it a candidate for further clinical evaluation .
  • Comparative Analysis with Other Compounds : In comparative studies, compounds with similar structures but different substitutions were evaluated. Compound 32 showed superior activity compared to other derivatives with lower MIC values and better stability profiles .
  • In Vivo Efficacy : Preliminary animal model studies suggest that compound 32 retains its antibacterial activity in vivo, supporting its potential for therapeutic use against tuberculosis .

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-29-21-10-12-27(13-11-21)20-8-6-19(7-9-20)26-23(28)22-14-17(15-25-22)16-2-4-18(24)5-3-16/h2-9,14-15,21,25H,10-13H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCYHJGUTGVDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.